

Unveiling the Structural Nuances of N-(4-bromophenyl)-4-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-bromophenyl)-4-nitroaniline

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of **N-(4-bromophenyl)-4-nitroaniline**, with a particular focus on the dihedral angle between its aromatic rings. The following sections detail the crystallographic data, experimental protocols for its determination, and visual representations of its structure and the workflow for its analysis.

Crystallographic Data Summary

The crystal structure of **N-(4-bromophenyl)-4-nitroaniline** reveals a non-planar conformation. The key structural parameters are summarized in the table below. This data is critical for computational modeling, structure-activity relationship (SAR) studies, and understanding the molecule's interactions in a biological context.

Parameter	Value	Reference
Dihedral Angle	44.8°	[1][2]
C-N-C Bond Angle	128.1°	[1][2]
Pitch Angle 1	12.6°	[1][2]
Pitch Angle 2	35.1°	[1][2]

Note: The pitch angles describe the orientation of the phenyl rings with respect to the plane defined by the C-N-C bridge.

Experimental Protocols

The determination of the crystal structure of **N-(4-bromophenyl)-4-nitroaniline** involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The following protocols are representative of the methodologies employed for such an analysis.

Synthesis of N-(4-bromophenyl)-4-nitroaniline

A common synthetic route to N-aryl anilines is through a Buchwald-Hartwig amination or a similar cross-coupling reaction. A generalized procedure is as follows:

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoaniline, 1-bromo-4-nitrobenzene, a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable anhydrous solvent (e.g., toluene or dioxane).
- **Reaction Execution:** Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure **N-(4-bromophenyl)-4-nitroaniline**.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

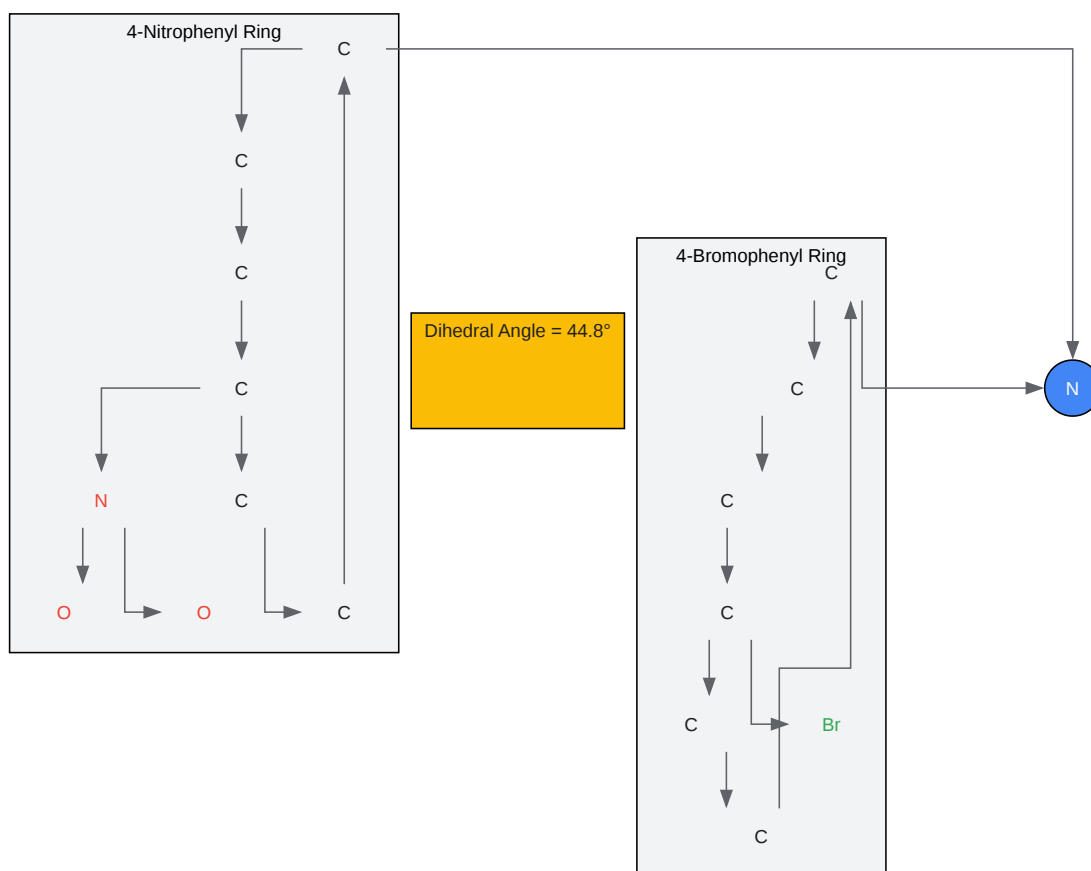
- **Crystallization:** Grow single crystals of **N-(4-bromophenyl)-4-nitroaniline** suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

- **Data Collection:** Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., a CCD or CMOS detector). Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
- **Structure Solution and Refinement:** Process the collected diffraction data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions. Refine this model by full-matrix least-squares methods against the experimental data to obtain the final, accurate crystal structure. Software packages such as SHELXS and SHELXL are commonly used for this purpose.

Visualizing Molecular Structure and Experimental Workflow

To further elucidate the structural aspects and the process of its determination, the following diagrams are provided.

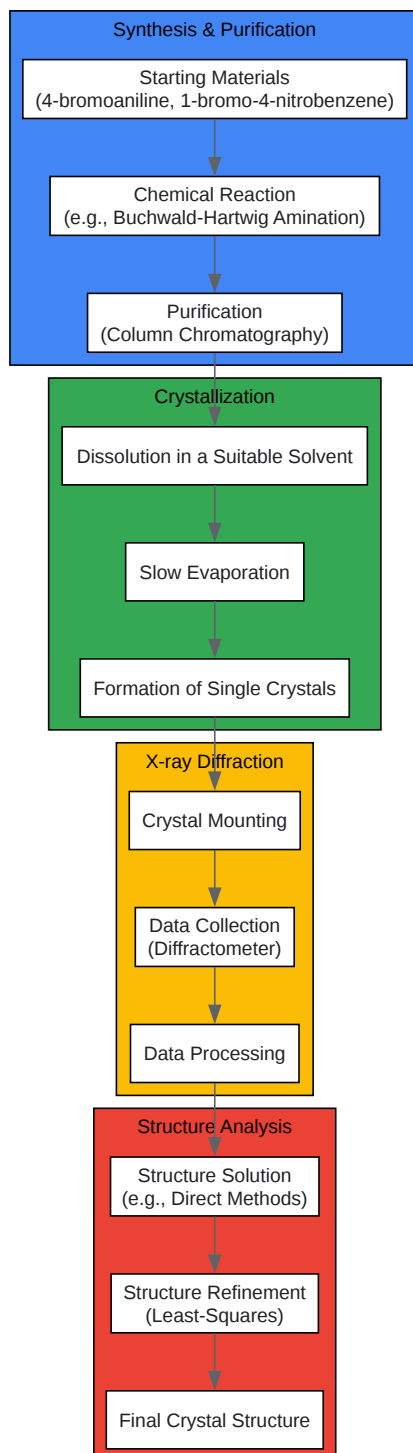
Molecular Structure of N-(4-bromophenyl)-4-nitroaniline



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Figure 1. A 2D representation of the molecular structure of **N-(4-bromophenyl)-4-nitroaniline**, highlighting the dihedral angle between the two phenyl rings.

Experimental Workflow for Crystal Structure Determination



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Figure 2. A flowchart illustrating the key stages in the experimental workflow for determining the crystal structure of a small molecule like **N-(4-bromophenyl)-4-nitroaniline**.

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